

Synthesis of Glycidyl acrylate from epichlorohydrin and acrylic acid.

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Compound of Interest

Compound Name: Glycidyl acrylate

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Synthesis of Glycidyl Acrylate: A Technical Guide

An In-depth Examination of the Synthesis of **Glycidyl Acrylate** from Epichlorohydrin and Acrylic Acid for Researchers and Drug Development Professionals.

Glycidyl acrylate (GA) is a valuable bifunctional monomer possessing both an acrylate group, susceptible to radical polymerization, and an epoxy group that can undergo various ring-opening reactions. This dual reactivity makes it a crucial building block in the synthesis of functional polymers for a wide range of applications, including coatings, adhesives, and advanced drug delivery systems. This technical guide provides a comprehensive overview of the primary synthetic routes for producing **glycidyl acrylate** from epichlorohydrin and acrylic acid, offering detailed experimental protocols, comparative data, and visual representations of the chemical processes.

Synthetic Pathways

There are two principal methods for the synthesis of **glycidyl acrylate** from epichlorohydrin and acrylic acid: a direct one-step reaction and a two-step process involving the formation of an alkali metal salt of acrylic acid.^{[1][2]}

- **Direct Esterification:** This route involves the direct reaction of acrylic acid with epichlorohydrin in the presence of a catalyst.^[1] This method is often favored for its simplicity.

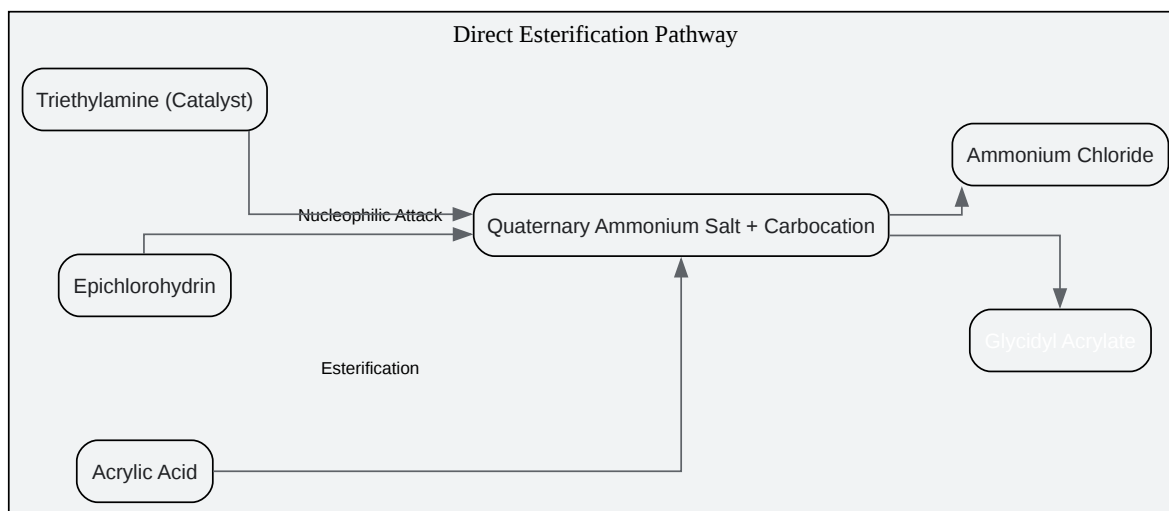
- **Two-Step Synthesis via Salt Formation:** This method first involves the neutralization of acrylic acid with a base, such as sodium hydroxide, to form sodium acrylate.[1][3] The resulting salt is then reacted with epichlorohydrin, often in the presence of a phase transfer catalyst, to yield **glycidyl acrylate**. [3][4]

Reaction Mechanisms

The synthesis of **glycidyl acrylate** from epichlorohydrin and acrylic acid can proceed through different mechanisms depending on the chosen synthetic route.

Direct Esterification Mechanism

In the direct reaction catalyzed by a tertiary amine like triethylamine (TEA), the amine acts as a nucleophile, attacking the epichlorohydrin to form a quaternary ammonium salt and a carbocation. This carbocation is then attacked by the acrylic acid in an esterification reaction to form **glycidyl acrylate**. [1]

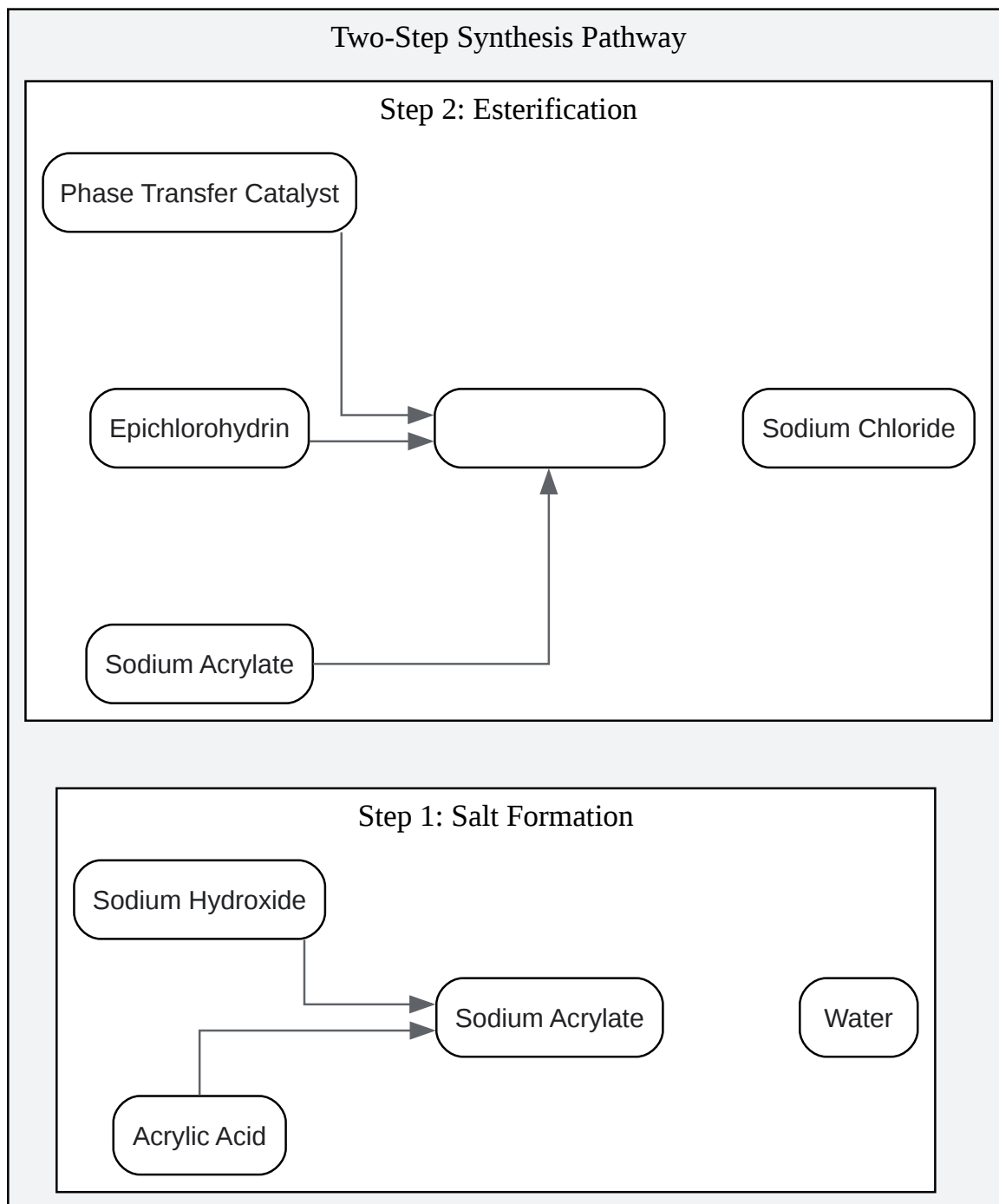


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Caption: Direct esterification of acrylic acid with epichlorohydrin.

Two-Step Synthesis Mechanism

The two-step process begins with the neutralization of acrylic acid to form its sodium salt. In the subsequent step, the acrylate salt reacts with epichlorohydrin, facilitated by a phase transfer catalyst, to produce **glycidyl acrylate** and a salt byproduct.[3]



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Caption: Two-step synthesis via sodium acrylate formation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **glycidyl acrylate**.

Protocol 1: Direct Synthesis of Glycidyl Acrylate

This protocol is adapted from a method for the direct reaction of acrylic acid and epichlorohydrin.^[1]

Materials:

- Acrylic Acid (1 mole, 72 g)
- Epichlorohydrin (92.5 g)
- Triethylamine (TEA, catalyst, 0.5 g)
- Polymerization Inhibitor (e.g., tert-butyl hydroquinone, 0.15 g)
- 3% aqueous solution of NaOH
- Distilled water

Procedure:

- To a 3-necked flask equipped with a reflux condenser and nitrogen inlet, add acrylic acid, epichlorohydrin, triethylamine, and the polymerization inhibitor.
- Heat the mixture to 80°C for 1 hour with magnetic stirring.
- Increase the temperature to 105°C and continue the reaction for an additional 2 hours.
- After cooling, mix the reaction mixture with an equal amount of 3% aqueous NaOH solution and stir.
- Allow the layers to separate and remove the aqueous layer.
- Wash the organic layer 2-3 times with distilled water.

- Remove excess epichlorohydrin by vacuum distillation to obtain the final product.[1]

Protocol 2: Two-Step Synthesis via Sodium Acrylate

This protocol is based on the synthesis of glycidyl methacrylate and is adapted for **glycidyl acrylate**.^{[1][3]}

Step 1: Preparation of Sodium Acrylate

Materials:

- Acrylic Acid (100 mL)
- Sodium Hydroxide (102 g)
- Water (80 g)

Procedure:

- In a 3-necked flask, dissolve NaOH in water and stir at 60°C.
- Slowly add acrylic acid dropwise from a dropping funnel.
- After complete addition, continue stirring for 1 hour.
- The resulting sodium acrylate solution can be used directly or the salt can be isolated by spray drying and oven drying at 65°C.^[1]

Step 2: Synthesis of **Glycidyl Acrylate**

Materials:

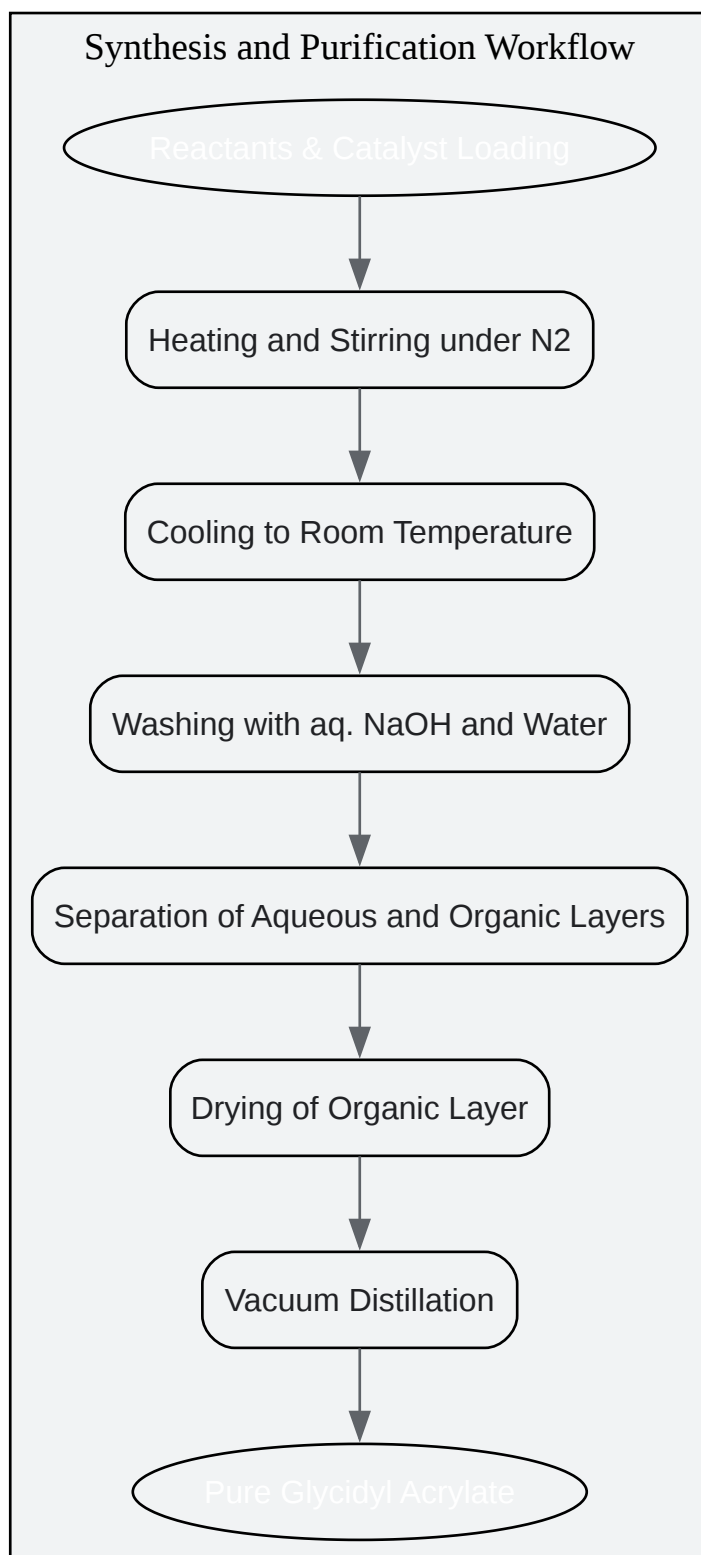
- Sodium Acrylate
- Epichlorohydrin (in excess, e.g., 5:1 molar ratio to sodium acrylate)^[4]
- Phase Transfer Catalyst (e.g., benzyltrimethylammonium chloride - TEBA)^[4]
- Polymerization Inhibitor

Procedure:

- In a three-necked flask, combine sodium acrylate, epichlorohydrin, the polymerization inhibitor, and the phase transfer catalyst.
- Heat the mixture with stirring. Optimal conditions have been reported as 90°C for 2 hours.[4]
- After the reaction is complete, cool the mixture. The byproduct, sodium chloride, will precipitate and can be removed by filtration.[5]
- Excess epichlorohydrin is removed from the filtrate by vacuum distillation to yield **glycidyl acrylate**.[1]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of **glycidyl acrylate** is depicted below.



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Caption: General experimental workflow for **glycidyl acrylate** synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of **glycidyl acrylate** based on the provided protocols and literature.

Table 1: Reactant and Catalyst Quantities for Direct Synthesis

Component	Molar Ratio (relative to Acrylic Acid)	Mass
Acrylic Acid	1	72 g
Epichlorohydrin	~1.25	92.5 g
Triethylamine	~0.007	0.5 g
Polymerization Inhibitor	N/A	0.15 g

Table 2: Reaction Conditions and Yields

Parameter	Direct Synthesis	Two-Step Synthesis
Catalyst	Triethylamine[1]	Benzyltrimethylammonium chloride (TEBA)[4]
Temperature	80°C then 105°C[1]	90°C[4]
Time	3 hours[1]	2 hours[4]
Reported Yield	80-90%[1]	78.2%[4]
Reported Purity	Not specified	97.0%[4]

Purification and Characterization

Post-synthesis, purification is crucial to remove unreacted starting materials, catalyst, and byproducts. The primary purification method involves washing the crude product with a dilute basic solution to neutralize any remaining acid and remove the catalyst, followed by washing with water.[1] The final step is typically vacuum distillation to remove excess epichlorohydrin and isolate the pure **glycidyl acrylate**. [1][5]

Characterization of the synthesized **glycidyl acrylate** can be performed using standard analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the acrylate and epoxy functional groups, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and purity assessment. Gas chromatography (GC) can be employed to determine the purity of the final product.[6]

Conclusion

The synthesis of **glycidyl acrylate** from epichlorohydrin and acrylic acid can be effectively achieved through either a direct esterification or a two-step process involving an acrylate salt intermediate. The choice of method may depend on factors such as desired purity, available equipment, and handling considerations of the reagents. The direct method offers simplicity, while the two-step phase transfer catalysis method can provide high yields and purity.[1][4] Careful control of reaction conditions, including temperature, time, and catalyst loading, is essential for optimizing the synthesis and minimizing side reactions. Proper purification is critical to obtaining high-purity **glycidyl acrylate** suitable for its diverse applications in polymer chemistry and materials science.

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